2-[(2-Methoxyphenoxy)methyl]morpholine
Description
2-[(2-Methoxyphenoxy)methyl]morpholine is a morpholine derivative characterized by a 2-methoxyphenoxymethyl substituent attached to the morpholine ring. Morpholine, a six-membered heterocyclic compound containing oxygen and nitrogen, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and bioavailability . The compound has been synthesized as an intermediate in the production of pharmaceuticals like moguisteine, an antitussive agent, where its inclusion improved synthetic efficiency and purity . Enantioselective synthesis methods, such as Sharpless asymmetric epoxidation, have been employed to produce stereoisomers of related morpholine derivatives, underscoring the importance of chirality in biological activity . Research highlights its role in modifying drug candidates, particularly in cardiovascular and respiratory therapeutics, where structural analogs demonstrate antiarrhythmic, hypotensive, and spasmolytic activities .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-4-2-3-5-12(11)16-9-10-8-13-6-7-15-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
CHUROPRTMCQLIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2CNCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholine derivatives with structural variations in substituent groups, positions, or stereochemistry exhibit distinct pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Research Findings
- Cardiovascular Applications: Morpholine derivatives with 2-methoxyphenoxy groups exhibit α1-, α2-, and β1-adrenoceptor binding, correlating with antiarrhythmic and hypotensive effects .
- Anticancer Potential: Analogs like 5-methoxy-2-iminomethylphenol demonstrate moderate cytotoxicity against non-small cell lung cancer (A549) cells .
- Synthetic Utility: Intermediate 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane is critical for high-yield moguisteine production, showcasing the compound’s role in scalable synthesis .
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